N-[(4-Methoxy-3-methylphenyl)methyl]glycine
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Overview
Description
N-[(4-Methoxy-3-methylphenyl)methyl]glycine is an organic compound with a molecular structure that includes a glycine moiety attached to a substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxy-3-methylphenyl)methyl]glycine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with glycine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxy-3-methylphenyl)methyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the benzyl chloride derivative.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of 4-methoxy-3-methylbenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-[(4-Methoxy-3-methylphenyl)methyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(4-Methoxy-3-methylphenyl)methyl]glycine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbenzaldehyde: A precursor in the synthesis of N-[(4-Methoxy-3-methylphenyl)methyl]glycine.
3-Methylphenethylamine: Shares a similar benzyl structure but with different functional groups.
Uniqueness
This compound is unique due to its combination of a glycine moiety with a substituted benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88720-21-2 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C11H15NO3/c1-8-5-9(3-4-10(8)15-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
WPQWCSKXBNDIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC(=O)O)OC |
Origin of Product |
United States |
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